2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide
Overview
Description
2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is a sulfonamide.
Mechanism of Action
Target of Action
The primary target of 2,4,6-Trimethyl-N-(2-(trifluoromethyl)phenyl)benzenesulfonamide is phospholipase C (PLC) . PLC is a key enzyme involved in cell signaling and is activated by various cell surface receptors, including G-protein coupled receptors and receptor tyrosine kinases .
Mode of Action
2,4,6-Trimethyl-N-(2-(trifluoromethyl)phenyl)benzenesulfonamide interacts with its target, PLC, in an antagonistic manner, inhibiting inward and outward currents . It also causes an increase in intracellular calcium ([ca2+]i) in an agonistic manner .
Biochemical Pathways
The action of 2,4,6-Trimethyl-N-(2-(trifluoromethyl)phenyl)benzenesulfonamide affects the phosphoinositide pathway . This pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by PLC, leading to the production of two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). These messengers trigger various cellular events .
Pharmacokinetics
It is soluble in ethanol and dmso, which suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 2,4,6-Trimethyl-N-(2-(trifluoromethyl)phenyl)benzenesulfonamide’s action include the inhibition of inward and outward currents and an increase in intracellular calcium . These effects can lead to changes in cell signaling and potentially influence various cellular functions.
Action Environment
The action, efficacy, and stability of 2,4,6-Trimethyl-N-(2-(trifluoromethyl)phenyl)benzenesulfonamide can be influenced by various environmental factors. For instance, the compound’s solubility in ethanol and DMSO suggests that its action may be influenced by the solvent environment . .
Biochemical Analysis
Biochemical Properties
2,4,6-Trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of inward and outward currents via mechanisms independent of PLC. It acts antagonistically to inhibit these currents, while also causing an increase in intracellular calcium levels in an agonistic manner . This dual action makes it a valuable tool for studying calcium signaling pathways. The compound interacts with various enzymes and proteins, including those involved in calcium homeostasis and ion channel regulation .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating calcium signaling pathways, which are crucial for various cellular activities such as muscle contraction, neurotransmitter release, and gene expression . The compound’s ability to increase intracellular calcium levels can impact cell signaling pathways, leading to changes in gene expression and cellular metabolism. Studies have shown that it can affect the activity of ion channels and other proteins involved in maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits inward and outward currents by binding to ion channels and modulating their activity independently of PLC . Additionally, the compound’s agonistic action on calcium levels involves interactions with calcium channels and other proteins that regulate calcium influx and efflux . These interactions lead to changes in enzyme activity, gene expression, and overall cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under specific storage conditions, such as room temperature and protection from light . Its activity may degrade over extended periods, affecting its efficacy in long-term studies. In vitro and in vivo studies have shown that the compound’s effects on cellular function can persist for varying durations, depending on the concentration and exposure time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate calcium signaling and ion channel activity without causing significant adverse effects . Higher doses may lead to toxic effects, including disruptions in cellular homeostasis and potential cell death . Studies have identified threshold effects, where the compound’s efficacy plateaus or decreases at higher concentrations .
Metabolic Pathways
This compound is involved in metabolic pathways related to calcium signaling and ion channel regulation. It interacts with enzymes and cofactors that modulate calcium levels and ion fluxes within cells . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its effects on ion channels and calcium signaling pathways . The compound’s distribution within tissues can also impact its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound interacts with the appropriate biomolecules, such as ion channels and calcium-regulating proteins, to modulate cellular function effectively .
Properties
IUPAC Name |
2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO2S/c1-10-8-11(2)15(12(3)9-10)23(21,22)20-14-7-5-4-6-13(14)16(17,18)19/h4-9,20H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJJIFRWCCSXGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354377 | |
Record name | 2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313981-55-4 | |
Record name | 2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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